molecular formula C19H26N2O4S B2662848 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1421501-47-4

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2662848
CAS No.: 1421501-47-4
M. Wt: 378.49
InChI Key: NJDUFMUIRRFNDZ-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is an organic sulfonamide compound with the molecular formula C19H26N2O4S and a molecular weight of 378.5 g/mol . It features a complex structure incorporating both dimethylamino and methoxyphenyl substituents, which are functional groups of significant interest in medicinal chemistry and drug discovery. Sulfonamide derivatives are a prominent class of compounds in pharmaceutical research due to their diverse biological activities. Researchers are actively exploring novel synthetic molecules to understand their interactions with biological targets . This compound serves as a valuable chemical tool for researchers investigating structure-activity relationships (SAR), particularly in the development of new receptor agonists or antagonists. Its structural features make it a sophisticated intermediate for probing biochemical pathways and for use in high-throughput screening assays. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material responsibly in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-21(2)17-8-6-16(7-9-17)19(22)14-20-26(23,24)13-12-15-4-10-18(25-3)11-5-15/h4-11,19-20,22H,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDUFMUIRRFNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide, often referred to as a sulfonamide compound, is notable for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C21H29N3O3S
  • Molecular Weight : 371.48 g/mol
  • Structure : The compound features a dimethylamino group, hydroxyethyl linkage, and a methoxyphenyl moiety, contributing to its solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition disrupts nucleotide synthesis and bacterial growth.
  • Receptor Interaction : The compound may interact with various receptors in the human body, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Sulfonamide derivatives have historically been used as antibiotics. The compound's structure suggests it may possess similar antimicrobial properties. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with folate metabolism.

Cytotoxicity Studies

Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated significant cytotoxicity against HeLa cells (cervical cancer), with IC50 values indicating effective concentration ranges for therapeutic applications.
  • A549 Cells : Similar studies on A549 lung carcinoma cells revealed that the compound could induce apoptosis through mitochondrial pathways.
Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Apoptosis induction
A54920Mitochondrial stress

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promise in reducing neuronal cell death induced by oxidative stress. Compounds with similar structures have been reported to suppress oxidative damage in neuronal models, suggesting that this sulfonamide may offer protective benefits in neurodegenerative conditions.

Case Studies

  • Study on Anticancer Properties
    A study published in Cancer Research evaluated the anticancer properties of various sulfonamide derivatives, including this compound. Results indicated that it effectively inhibited tumor growth in vivo and demonstrated synergistic effects when combined with established chemotherapeutics.
  • Neuroprotection in Animal Models
    In a recent animal study investigating neuroprotective agents, this compound showed a significant reduction in markers of oxidative stress in models of Alzheimer's disease, suggesting potential for therapeutic development in neurodegenerative disorders.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and benzenesulfonamide derivatives from the evidence, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural and Substituent Comparisons
Compound Name Key Substituents Molecular Formula Molecular Mass (g/mol) Evidence ID
Target Compound 4-(Dimethylamino)phenyl, 4-methoxyphenyl, hydroxyethyl C₁₉H₂₅N₂O₄S (inferred) ~393.5 (calculated) -
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide 4-(Dimethylamino)phenyl, 2-fluorophenyl, hydroxyethyl C₁₆H₁₉FN₂O₃S 338.397
N-[2-({[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]methylamino}methyl)phenyl]-... (truncated) 4-Chlorophenyl, propenyl chain, methylamino C₂₆H₂₈ClN₂O₃S (inferred) ~495.0 (estimated)
N-[4-(2-{2-(4-methanesulfonamidophenyl)ethylamino}ethoxy)phenyl]methanesulfonamide Dual methanesulfonamide groups, ethoxy linker, methylamino C₁₉H₂₆N₃O₆S₂ 456.56 (estimated)

Key Observations :

  • Electron-Donating vs.
  • Hydrophilicity : The hydroxyethyl group in the target and ’s compound enhances hydrophilicity compared to ’s propenyl chain or ’s dual sulfonamide groups, which may reduce solubility despite their higher molecular masses.
Physicochemical Property Analysis
  • LogP : The target compound’s logP is expected to be lower (more hydrophilic) than ’s chlorinated analog (higher logP due to Cl) but higher than ’s dual sulfonamide (polar groups dominate).
  • Hydrogen Bonding: The hydroxyethyl group in the target and ’s compound provides additional H-bond donors/acceptors, unlike ’s ethoxy linker, which lacks hydroxyl functionality .
Inferred Bioactivity
  • Target vs. : The fluorine atom in ’s compound may enhance metabolic stability compared to the target’s methoxy group, but the latter’s electron-donating properties could improve binding to serotonin or kinase targets .
  • Target vs. : Dual sulfonamides in might exhibit stronger inhibition of carbonic anhydrase or prostaglandin synthases due to enhanced sulfonamide coordination, whereas the target’s dimethylamino group could favor adrenergic receptor interactions .

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